4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of methanesulfinyl chloride with a suitable piperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanesulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include methanesulfonyl derivatives, methanesulfanyl derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include methanesulfonyl chloride, methanesulfinyl chloride, and other piperidine derivatives with different substituents.
Uniqueness
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the methanesulfinyl group and the highly substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
53463-95-9 |
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Molecular Formula |
C11H23NO2S |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-(methylsulfinylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO2S/c1-9(2)6-11(13,8-15(5)14)7-10(3,4)12-9/h12-13H,6-8H2,1-5H3 |
InChI Key |
VCVRNEXJZRVFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(CS(=O)C)O)C |
Origin of Product |
United States |
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